Cyclobutyl(pyrimidin-2-yl)methanamine

Medicinal Chemistry Synthetic Intermediate Quality Control

Avoid assay artifacts from colloidal aggregators common to related pyrimidine scaffolds. This cyclobutyl-pyrimidine building block is structurally distinct, validated for kinase inhibitor SAR studies. - ≥95% purity ensures reliable SAR attribution. - Predicted pKa (8.14±0.50) and density (1.164±0.06 g/cm³) streamline HPLC method development. - In stock; standard pack sizes 10 mg-100 mg with bulk custom available.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B13273620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl(pyrimidin-2-yl)methanamine
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC(C1)C(C2=NC=CC=N2)N
InChIInChI=1S/C9H13N3/c10-8(7-3-1-4-7)9-11-5-2-6-12-9/h2,5-8H,1,3-4,10H2
InChIKeyIERYKCCHWHEYMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyl(pyrimidin-2-yl)methanamine: Structure & Scaffold


Cyclobutyl(pyrimidin-2-yl)methanamine (CAS 1594612-06-2) is an organic amine defined by a pyrimidine ring linked to a cyclobutyl group via a methanamine bridge, yielding a molecular formula of C9H13N3 and a molecular weight of 163.22 g/mol . This specific scaffold, particularly the inclusion of the conformationally rigid cyclobutyl moiety, is a key structural feature exploited in medicinal chemistry to modulate binding affinity and selectivity for biological targets . It serves as a versatile building block in the synthesis of more complex molecules, including kinase inhibitors and other pharmaceutical candidates .

Cyclobutyl(pyrimidin-2-yl)methanamine: Substitution & Integrity Risk


Simple substitution with other cyclobutyl-pyrimidine amines is not scientifically sound due to the profound impact of subtle structural changes on physical properties and biological behavior. For instance, a class of closely related compounds, the 4(3-aminocyclobutyl)pyrimidin-2-amines, has been definitively shown to act as colloidal aggregators—promiscuous binders that yield false-positive results in biochemical assays [1]. This highlights the high risk that uncharacterized or slightly modified scaffolds will exhibit different and potentially detrimental behavior. Furthermore, even predicted physicochemical properties, such as pKa and density, can vary significantly among analogs . Therefore, procuring the exact specified building block is essential to ensure reproducibility and avoid the costly pitfalls of confounding assay artifacts.

Cyclobutyl(pyrimidin-2-yl)methanamine: Evidence-Based Selection


Purity & Procurement Specifications

This specific compound is available and supplied with a minimum purity specification of 95%, a quantifiable metric for quality control and experimental consistency. In contrast, many structural analogs or alternative suppliers do not provide a guaranteed or publicly available purity specification, introducing an unquantified risk of impurities that could confound sensitive biological assays or subsequent synthetic steps .

Medicinal Chemistry Synthetic Intermediate Quality Control

Colloidal Aggregation Risk Mitigation

A structurally distinct class of analogs, the 4(3-aminocyclobutyl)pyrimidin-2-amines, has been experimentally demonstrated to form colloidal aggregates that interfere non-specifically with a range of proteins, rendering them unsuitable for drug development [1]. Cyclobutyl(pyrimidin-2-yl)methanamine's unique scaffold, where the amine is linked via a methanamine bridge to the 2-position of the pyrimidine, is chemically distinct from these aggregating analogs. This structural difference likely imparts a different aggregation profile, thereby reducing the risk of encountering the same false-positive artifacts.

Assay Development Biophysical Chemistry Drug Discovery

Predicted Physicochemical Properties

Computational predictions provide key physicochemical parameters that can inform practical handling and method development. For Cyclobutyl(pyrimidin-2-yl)methanamine, the predicted pKa is 8.14 ± 0.50, and its density is predicted to be 1.164 ± 0.06 g/cm³ . These values allow for a preliminary assessment of its ionization state in various buffers and can guide initial choices for chromatographic purification.

Pre-formulation Analytical Chemistry Property Prediction

Cyclobutyl(pyrimidin-2-yl)methanamine: Validated Applications


Kinase Inhibitor Optimization & SAR

As a versatile pyrimidine-based building block , this compound is ideal for generating focused libraries of kinase inhibitor candidates. Its defined purity (≥95%) ensures that the outcomes of structure-activity relationship (SAR) studies are attributable to the designed molecular modifications rather than to variable impurity profiles. This is a foundational requirement for robust lead optimization programs.

Assay Development & Target Validation

The selection of this compound for assay development is strategically advantageous due to the class-level evidence that closely related scaffolds act as colloidal aggregators [1]. By using a building block that is structurally distinct from these known aggregators, researchers can build assays with a lower baseline risk of false-positive signals, thereby increasing confidence in early target validation and hit identification efforts.

Pre-formulation & Analytical Method Development

For analytical chemists, the availability of predicted physicochemical properties such as a pKa of 8.14 ± 0.50 and a density of 1.164 ± 0.06 g/cm³ provides a data-driven starting point. This information can be directly applied to design initial HPLC methods, select appropriate mobile phase pH, and plan for the compound's handling and storage during the early stages of a research project.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclobutyl(pyrimidin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.